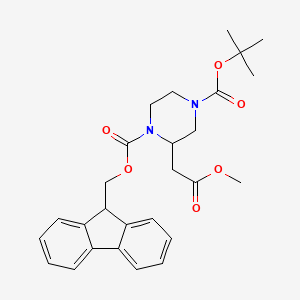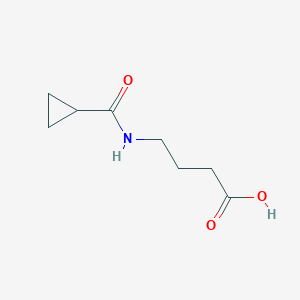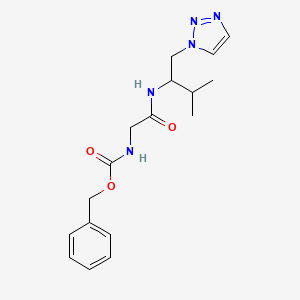![molecular formula C13H9BrCl2O2 B2531275 [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol CAS No. 1271699-11-6](/img/structure/B2531275.png)
[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity in some cases. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a ketone precursor is described, highlighting the importance of resolving intermediates to obtain optically pure enantiomers . Although the target compound is not the same, the principles of halogenated aromatic compound synthesis, such as the use of Grignard reagents and the importance of stereochemistry, are relevant .
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often determined using X-ray diffraction techniques. For example, the crystal structure of a bis(3-chlorophenyl) compound was elucidated, providing detailed information about the unit cell parameters and molecular conformation . Similarly, the structure of a chlorobenzoyloxy compound was characterized, revealing discrepancies in bond lengths and intermolecular hydrogen bonds . These studies underscore the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be influenced by their molecular structure. For instance, a study on a brominated furanone derivative employed single-crystal X-ray diffraction and conceptual density functional theory to explore the structure-reactivity relationship, providing insights into the compound's chemical reactivity properties . This approach is crucial for predicting how such compounds might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are closely tied to their molecular structure. For example, the antioxidant properties of a dihydroxyphenyl compound and its brominated derivatives were investigated, revealing potent antioxidant power due to the presence of phenolic rings and hydroxyl groups . These properties are significant for potential applications in pharmaceuticals and as materials with specific desired characteristics.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Compounds with bromo and dichlorophenoxy groups, similar to [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol, are often used in organic synthesis. They can serve as precursors or intermediates in the synthesis of complex molecules. For example, brominated compounds are known for their role in facilitating various organic reactions, including but not limited to coupling reactions, substitutions, and as electrophiles in aromatic substitutions (T. Yokoyama, 2015).
Environmental Impact and Degradation Studies
The environmental impact of chlorophenols and similar compounds, which are structurally related to [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol, has been extensively reviewed. Chlorophenols can exert moderate toxic effects on mammalian and aquatic life, highlighting the importance of understanding the environmental behavior of such compounds. This knowledge is crucial for developing strategies for environmental remediation and assessing the potential impact of chemical compounds on ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Potential Applications in Material Science
Research on derivatives of cyclodextrin, a compound used in supramolecular chemistry, suggests potential applications in material science, such as drug delivery systems and the development of novel materials. The methodologies applied in the synthesis and functionalization of such compounds could provide insights into the manipulation of [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol for similar applications (Suomin Feng et al., 2019).
Application in Analytical and Biochemical Research
Compounds like [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol may find applications in analytical and biochemical research, particularly in the development of analytical methods for detecting chemical compounds or as substrates in enzymatic studies. For instance, understanding the biochemical degradation pathways of similar compounds can aid in the development of bioremediation techniques or in the synthesis of novel compounds with specific biological activities (C. M. Sevrain et al., 2017).
Eigenschaften
IUPAC Name |
[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWLMYSEPBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

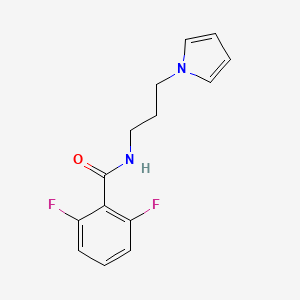
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)
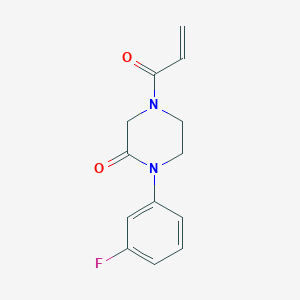


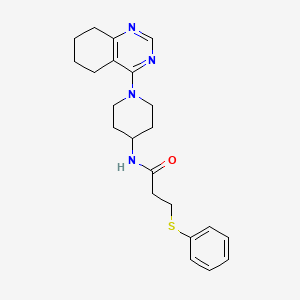
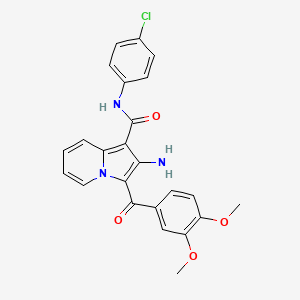
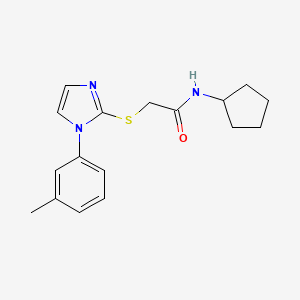

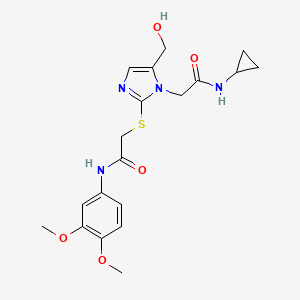
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
